PF-06454589

Description

Properties

IUPAC Name |

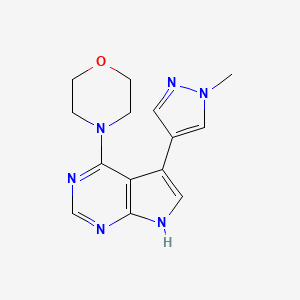

4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKCLDQBNSJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527473-30-8 | |

| Record name | 1527473-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is PF-06454589

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Study [researchstudies.cuanschutz.edu]

- 3. Facebook [cancer.gov]

- 4. Clinical Trial for Carcinoma, Pancreatic Ductal, Colorectal Neoplasms, Carcinoma and Non-Small-Cell Lung. | Pfizer [pfizerclinicaltrials.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: PF-06454589

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. This document provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound, drawing from publicly available scientific literature. The information is intended to serve as a technical guide for researchers and drug development professionals working with this compound or similar kinase inhibitors.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine[1] |

| Molecular Formula | C₁₄H₁₆N₆O[1] |

| Canonical SMILES | CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4[1] |

| InChI | InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17)[1] |

| InChIKey | VNWKCLDQBNSJJO-UHFFFAOYSA-N[1] |

| CAS Number | 1527473-30-8[1] |

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a prime target for therapeutic intervention.

Kinase Inhibition Profile

This compound demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of this compound against LRRK2

| Target | IC₅₀ (nM) | Assay Type |

| LRRK2 (wild-type) | 12 | Biochemical Kinase Assay[1] |

| LRRK2 (G2019S mutant) | 36 | Biochemical Kinase Assay[1] |

Structural Basis of Inhibition

To understand the binding mode of this compound, a crystal structure of the compound in complex with a surrogate kinase, MST3, was determined (PDB ID: 4W8D). This provides valuable insight into the key interactions within the ATP-binding pocket that contribute to its inhibitory activity.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

LRRK2 Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound against wild-type and G2019S mutant LRRK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) and a suitable peptide substrate are prepared in kinase assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate format. The reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection (e.g., Kinase-Glo®).

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with a kinase to understand its binding mode.

Methodology:

-

Protein Expression and Purification: The kinase domain of a surrogate kinase (e.g., MST3) is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified kinase is co-crystallized with this compound using vapor diffusion techniques.

-

Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure is solved by molecular replacement and refined to produce a high-resolution model of the protein-ligand complex.

Signaling Pathways and Workflows

LRRK2 Signaling Pathway

The precise downstream signaling pathways of LRRK2 are still under active investigation. However, several substrates and interacting partners have been identified, implicating LRRK2 in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy. Inhibition of LRRK2 by this compound is expected to modulate these pathways.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Drug Discovery and Development Workflow

The discovery of this compound followed a typical drug discovery workflow, starting from initial screening to lead optimization and preclinical characterization.

Caption: General workflow for the discovery and development of a kinase inhibitor like this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of PF-06454589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-06454589, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information presented herein is synthesized from peer-reviewed scientific literature and is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.

Core Mechanism of Action: LRRK2 Inhibition

This compound functions as a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4] The pathogenic effects of these mutations are often linked to an increase in LRRK2's kinase activity.[4]

The primary mechanism of action of this compound involves the direct inhibition of the kinase function of LRRK2. By binding to the ATP-binding site of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition of LRRK2 kinase activity is believed to mitigate the neurotoxic effects associated with hyperactive LRRK2. A closely related analog, PF-06447475, has been shown to be a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[2]

The LRRK2 Signaling Pathway

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.[5] Inhibition of LRRK2 by compounds like this compound blocks this phosphorylation event, thereby modulating these cellular pathways. The overactivation of the LRRK2 pathway, particularly in the context of Parkinson's disease, can lead to neuronal damage and death.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both wild-type LRRK2 and the common pathogenic G2019S mutant.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | Wild-Type LRRK2 | 12 | Biochemical |

| This compound | LRRK2 G2019S | 36 | Biochemical |

Experimental Protocols

The mechanism of action of LRRK2 inhibitors like this compound is elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay is designed to determine the IC50 value of an inhibitor against LRRK2.

Materials:

-

Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)

-

LRRKtide peptide substrate

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase buffer, diluted LRRK2 enzyme, and LRRKtide substrate.

-

Add 1 µL of the this compound dilution or DMSO (vehicle control) to the respective tubes.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Measure the radioactivity on the dried papers using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot for LRRK2 Substrate Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of LRRK2 substrates, such as Rab10, in a cellular context.

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

ECL detection reagent

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Immunohistochemistry for Neuroprotection Assessment

This protocol is used to evaluate the neuroprotective effects of LRRK2 inhibition in animal models of Parkinson's disease by staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

Materials:

-

Rat brain sections (from a relevant Parkinson's disease model)

-

Phosphate-buffered saline (PBS)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal serum)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Perfuse the animal and fix the brain tissue.

-

Prepare coronal brain sections using a cryostat or vibratome.

-

Wash the sections with PBS.

-

Incubate the sections in the permeabilization/blocking solution for 1 hour.

-

Incubate the sections with the primary anti-TH antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate the sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the sections with PBS.

-

Mount the sections on slides with mounting medium containing DAPI.

-

Image the sections using a fluorescence microscope.

-

Quantify the number of TH-positive neurons in the substantia nigra to assess neuroprotection.

Visualizations

Experimental Workflow for Mechanism of Action Determination

The following diagram illustrates the typical experimental workflow to characterize the mechanism of action of a LRRK2 inhibitor like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

PF-06454589: An In-Depth Technical Guide to a Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06454589 is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Developed by Pfizer, this small molecule belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds, which has been the subject of extensive medicinal chemistry efforts to generate highly selective and brain-penetrant LRRK2 inhibitors. While detailed preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the known information regarding its biochemical potency, structural characteristics, and the broader context of LRRK2 inhibition for the treatment of Parkinson's disease. We will also detail relevant experimental protocols for assessing the activity of LRRK2 inhibitors, drawing from established methodologies in the field.

Introduction to LRRK2 and Parkinson's Disease

Mutations in the LRRK2 gene are the most common known genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to a gain-of-function in the kinase domain of the LRRK2 protein, resulting in increased phosphorylation of its substrates. This hyper-activity is believed to contribute to the neurodegenerative cascade that characterizes Parkinson's disease. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy.

This compound: A Profile

This compound is a potent LRRK2 inhibitor developed by Pfizer. It is part of a series of 7H-pyrrolo[2,3-d]pyrimidine compounds, which includes the more extensively characterized inhibitor, PF-06447475.

Biochemical Potency

Quantitative data for this compound is limited in peer-reviewed literature. However, data from chemical vendors, while requiring cautious interpretation, provide an indication of its inhibitory activity.

| Target | IC50 (nM) | Source |

| LRRK2 (Wild-Type) | 12 | Cayman Chemical[1] |

| LRRK2 (G2019S) | 36 | Cayman Chemical[1] |

Note: These values are provided as a reference and may not have been generated under standardized assay conditions.

Structural Information

This compound, also referred to as compound 28 in a publication from Pfizer, has been co-crystallized with the surrogate kinase MST3 (PDB ID: 4W8D). This structural information was instrumental in the structure-activity relationship (SAR) studies of the 7H-pyrrolo[2,3-d]pyrimidine series to optimize potency and selectivity.

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its kinase activity is central to its pathological role in Parkinson's disease. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are involved in vesicular trafficking.

Figure 1: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not publicly available. However, the following are standard methods for assessing LRRK2 kinase activity and inhibitor potency.

In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an LRRK2 inhibitor using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

LRRKtide peptide substrate

-

ATP

-

This compound or other test inhibitor

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of diluted LRRK2 enzyme in kinase buffer.

-

Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

References

PF-06454589 for Parkinson's disease research

An in-depth search for information on the compound PF-06454589 in the context of Parkinson's disease research did not yield any specific results. Publicly available scientific literature, clinical trial databases, and other resources do not contain data pertaining to a molecule with this identifier.

It is possible that this compound represents an internal Pfizer designation for a compound in the very early stages of discovery, and as such, no information has been disclosed publicly. Research and development in the pharmaceutical industry is often conducted under strict confidentiality until a compound progresses to a stage where public disclosure is required, such as a patent application or the initiation of clinical trials.

Alternatively, the identifier "this compound" may be inaccurate or outdated. Pharmaceutical companies often use a series of internal codes for their compounds, and these can sometimes be misreported or changed over time.

Given the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound.

Researchers, scientists, and drug development professionals interested in this specific molecule are advised to:

-

Verify the compound identifier to ensure its accuracy.

-

Monitor scientific publications and patent databases for any future disclosures related to this compound.

-

Consult Pfizer's official investor and pipeline communications for potential updates on their neurology portfolio.

Without any foundational information on this compound, the core requirements of this request cannot be fulfilled at this time. Should information on this compound become publicly available, a comprehensive technical guide could be developed.

Unveiling PF-06454589: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of PF-06454589, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular properties, mechanism of action, and experimental evaluation of this compound.

Core Molecular Data

This compound is a small molecule inhibitor with the following key characteristics:

| Property | Value | Source |

| Molecular Weight | 284.32 g/mol | [1] |

| Chemical Formula | C₁₄H₁₆N₆O | [1][2] |

| IUPAC Name | 4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | [2] |

| CAS Number | 1527473-30-8 | [1] |

| Synonyms | PF 06454589, PF06454589 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of LRRK2, a complex, multi-domain enzyme implicated in both familial and sporadic cases of Parkinson's disease. The G2019S mutation, one of the most common genetic factors in Parkinson's, leads to increased LRRK2 kinase activity, which is believed to contribute to neuronal death signaling pathways.

The primary mechanism of action for this compound is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic G2019S mutant. By blocking the kinase function, the inhibitor prevents the phosphorylation of downstream substrates. A key class of LRRK2 substrates has been identified as a subset of Rab GTPases. The phosphorylation of these Rab proteins by LRRK2 is a critical event in the signaling cascade that can lead to neurodegeneration. Therefore, by inhibiting LRRK2, this compound effectively disrupts this pathological signaling pathway.

Experimental Protocols

The evaluation of LRRK2 inhibitors such as this compound involves a variety of experimental assays to determine their potency and cellular effects. Below are outlines of key experimental methodologies.

In Vitro LRRK2 Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified LRRK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human LRRK2 (either wild-type or mutant, e.g., G2019S) is used as the enzyme source. A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide is utilized.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP and magnesium chloride.

-

Inhibitor Addition: this compound is added at varying concentrations to determine its inhibitory effect.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using phospho-specific antibodies in an ELISA or Western blot format.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay

This cell-based assay assesses the inhibitor's ability to penetrate cells and inhibit LRRK2 activity by measuring the autophosphorylation of LRRK2 at Serine 1292.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or neuronal cells) is transiently transfected to overexpress tagged LRRK2 (wild-type or G2019S).

-

Compound Treatment: The cells are treated with different concentrations of this compound for a defined period.

-

Cell Lysis: The cells are lysed to extract proteins.

-

Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated LRRK2 at Serine 1292 (pS1292) and a primary antibody for total LRRK2 as a loading control.

-

Detection and Quantification: The bands are visualized using a secondary antibody conjugated to a detectable marker (e.g., HRP). The intensity of the pS1292 band relative to the total LRRK2 band is quantified to determine the extent of inhibition.

Proximity Ligation Assay (PLA) for Endogenous LRRK2 Activity

This advanced in situ assay allows for the detection and quantification of endogenous LRRK2 kinase activity at a cellular and subcellular level.

Methodology:

-

Cell or Tissue Preparation: Cells are cultured on coverslips or tissue sections are prepared.

-

Antibody Incubation: The samples are incubated with two primary antibodies raised in different species: one that recognizes total LRRK2 and another that recognizes a phosphorylated substrate of LRRK2 (e.g., phospho-Rab10) or the autophosphorylated form of LRRK2.

-

PLA Probe Ligation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating an interaction or post-translational modification), the oligonucleotides can be ligated to form a circular DNA template.

-

Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.

-

Microscopy and Analysis: The resulting fluorescent spots are visualized using a fluorescence microscope and quantified using image analysis software. Each spot represents a single detected event of LRRK2 activity.

References

PF-06454589 Inhibitor Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor profile of PF-06454589, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 as a therapeutic target, particularly in the context of Parkinson's disease.

Core Inhibitory Activity

This compound is a small molecule inhibitor that demonstrates high potency against LRRK2. Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.

| Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 12[1] |

| LRRK2 (G2019S Mutant) | 36[1] |

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its potential on- and off-target effects. While a specific kinase selectivity panel for this compound is not publicly available, data for the closely related and structurally similar compound, PF-06447475, provides a strong surrogate for its selectivity profile. The following table summarizes the inhibitory activity of PF-06447475 against a panel of kinases.

Note: The following data is for PF-06447475 and is presented as a representative profile for this compound due to the structural similarity and shared pyrrolopyrimidine core of the two compounds.

| Kinase | Percent Inhibition at 1 µM |

| LRRK2 | >99 |

| TNK1 | 98 |

| GAK | 97 |

| MAP4K5 | 96 |

| AAK1 | 95 |

| MAP4K3 | 94 |

| STK10 | 93 |

| TNIK | 92 |

| CIT | 91 |

| SLK | 90 |

| ... | ... |

This is a partial list. For a comprehensive profile, refer to the supplementary information of Henderson, J.L., et al. (2015). J. Med. Chem.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound against LRRK2.

Materials:

-

Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)

-

LRRKtide peptide substrate (a synthetic peptide substrate for LRRK2)

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

³³P-γ-ATP (radiolabeled ATP)

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Measure the amount of incorporated radiolabel in the LRRKtide substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Selectivity Profiling

This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Methodology:

Kinase selectivity is typically determined using large-scale screening platforms, such as those offered by commercial vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These platforms employ various methodologies, including:

-

Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.

-

Activity Assays: These assays directly measure the enzymatic activity of a panel of kinases in the presence of the test compound. This is often done using radiometric methods (measuring the incorporation of ³³P from ATP into a substrate) or fluorescence-based readouts.

General Workflow:

-

The test compound (this compound) is prepared at a fixed concentration (e.g., 1 µM).

-

The compound is incubated with a large panel of recombinant kinases (typically >400).

-

The binding or enzymatic activity is measured for each kinase in the presence of the compound.

-

The results are typically expressed as the percentage of inhibition or the percentage of remaining activity compared to a vehicle control (DMSO).

-

Hits (kinases that are significantly inhibited) are often further evaluated by determining their IC50 values in dose-response experiments.

Visualizations

LRRK2 Signaling Pathway and Inhibition by this compound

Caption: LRRK2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: General workflow for in vitro kinase inhibitor selectivity profiling.

References

LRRK2 Signaling and the Investigational Inhibitor PF-06454589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Leucine-Rich Repeat Kinase 2 (LRRK2) signaling pathway, a critical area of research in neurodegenerative diseases, particularly Parkinson's Disease. It further details the preclinical profile of PF-06454589 (also known as PF-06447475), a potent and selective inhibitor of LRRK2. This document synthesizes key data from published literature, presenting it in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

The LRRK2 Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, the most prevalent of these, leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[2]

The precise cellular functions of LRRK2 are still under intense investigation, but it has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[3][4] A key aspect of the LRRK2 signaling pathway is its ability to phosphorylate a subset of Rab GTPases, which are master regulators of vesicle transport.[5] This phosphorylation event appears to be a central mechanism through which LRRK2 exerts its physiological and pathological effects.

Below is a diagram illustrating the core components of the LRRK2 signaling pathway and the point of intervention for inhibitors like this compound.

This compound: A Potent and Selective LRRK2 Inhibitor

This compound, also referred to in the literature as PF-06447475, is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[2] Its development has provided a valuable tool for dissecting the LRRK2 signaling pathway and for assessing the therapeutic potential of LRRK2 inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound (PF-06447475) from preclinical studies.

Table 1: In Vitro Potency of this compound against LRRK2

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type LRRK2 | Biochemical Kinase Assay | 3 | [2][6] |

| G2019S LRRK2 | Biochemical Kinase Assay | 11 | [2] |

| Endogenous LRRK2 | Cellular Assay (Raw264.7 cells) | <10 | [7] |

Table 2: Kinase Selectivity Profile of this compound

This compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for LRRK2. The following table presents a selection of kinases and the corresponding inhibitory activity.

| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Reference |

| LRRK2 | - | 3 | [2] |

| TNK2 | >50 | 130 | [2] |

| GAK | >50 | 230 | [2] |

| AAK1 | >50 | 320 | [2] |

| SLK | >50 | 410 | [2] |

| Over 200 other kinases | <50% inhibition at 1 µM | >1000 | [2] |

Table 3: Preclinical Pharmacokinetic and In Vivo Activity of this compound

| Parameter | Species | Value/Observation | Reference |

| Brain Penetrance (unbound) | Rat | Cbrain / Cplasma ≈ 1 | [2] |

| In Vivo Target Engagement | Rat (30 mg/kg, p.o.) | Significant reduction of pS935 LRRK2 in brain | [2] |

| Neuroprotective Effect | Rat (G2019S-LRRK2 model) | Attenuated α-synuclein-induced neurodegeneration | [8][9] |

| Neuroprotective Effect | Rat (Wild-Type) | Potent neuroprotective effect | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LRRK2 and its inhibitors.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard endpoint assay to determine the IC50 of a LRRK2 inhibitor using [γ-33P]ATP and a peptide substrate.[11]

1. Reagents and Materials:

-

Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM EGTA, 5 mM DTT.

-

Enzyme: Purified, active full-length LRRK2 (Wild-Type or G2019S mutant).

-

Substrate: LRRKtide peptide substrate (e.g., 100 µM stock).

-

Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.

-

ATP Stock: 10 mM non-radioactive ATP.

-

Radioactive ATP: [γ-33P]ATP.

-

Reaction Mix: Prepare a mix of non-radioactive and radioactive ATP in kinase buffer to a final concentration of 100 µM ATP.

-

Stop Solution: 75 mM phosphoric acid.

-

P81 Phosphocellulose Paper.

-

Scintillation Counter.

2. Kinase Reaction Procedure:

-

Prepare the reaction in a total volume of 25 µL.

-

Add 2.5 µL of 10X serially diluted this compound or DMSO (vehicle control) to each reaction well.

-

Add 12.5 µL of diluted LRRK2 enzyme in 1X kinase buffer.

-

Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the reaction mix containing the LRRKtide substrate and ATP/[γ-33P]ATP.

-

Incubate the reaction for 60 minutes at 30°C.[12]

-

Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid.

-

Rinse the papers with acetone and allow them to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Serine 935 (pS935) and its substrate Rab10 at Threonine 73 (pT73) via Western blot.[3][13][14]

1. Reagents and Materials:

-

Cell Line: A suitable cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T expressing LRRK2, or primary cells like PBMCs).

-

This compound.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer.

-

Primary Antibodies: Rabbit anti-pLRRK2 (S935), Rabbit anti-pRab10 (T73), Mouse anti-total LRRK2, Mouse anti-total Rab10, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

ECL Substrate.

2. Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[13][14]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.[3]

-

5. Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels, which are then normalized to the loading control.

-

Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Conclusion

The LRRK2 signaling pathway represents a promising target for therapeutic intervention in Parkinson's disease. This compound has been demonstrated in preclinical studies to be a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the role of LRRK2 in disease and to advance the development of novel LRRK2-targeted therapies. While preclinical data for this compound is robust, publicly available information on its progression into clinical trials is not available. Other LRRK2 inhibitors, such as BIIB122 (DNL151), are currently in clinical development, highlighting the continued interest in this therapeutic strategy.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. alzforum.org [alzforum.org]

- 10. rndsystems.com [rndsystems.com]

- 11. LRRK2 Drug Trial Shares Promising Results, Company to Begin Second Study | Parkinson's Disease [michaeljfox.org]

- 12. youtube.com [youtube.com]

- 13. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 14. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 15. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

An In-depth Technical Guide to the Discovery and Development of PF-562,271

Disclaimer: No publicly available information was found for the compound PF-06454589. Therefore, this guide focuses on PF-562,271, a well-documented Focal Adhesion Kinase (FAK) inhibitor developed by Pfizer, to fulfill the user's request for a technical guide on a Pfizer compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as cell survival, proliferation, migration, and adhesion.[1][2] The overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for anticancer therapy.[2][3] PF-562,271 (also known as VS-6062) is a potent, ATP-competitive, and reversible small molecule inhibitor targeting the catalytic activity of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4][5] Developed by Pfizer, PF-562,271 has been investigated in preclinical and clinical settings as a potential therapeutic agent for advanced solid tumors.[3][6]

Mechanism of Action

PF-562,271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[4] This binding event prevents the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397).[7] The phosphorylation of Y397 is the initial and pivotal step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[8] The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, resulting in the full activation of downstream signaling cascades that promote cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[8] By blocking FAK autophosphorylation, PF-562,271 effectively disrupts these oncogenic signaling networks.[8]

Signaling Pathway

The following diagram illustrates the FAK signaling pathway and the point of inhibition by PF-562,271.

References

- 1. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. Collagen Invasion Assay | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Experimental Evaluation of Selective Nav1.7 Inhibitors: Featuring PF-05089771

Disclaimer: Publicly available information on the specific compound PF-06454589 is limited. This document focuses on the well-characterized, potent, and selective Nav1.7 inhibitor from Pfizer, PF-05089771 , as a representative experimental subject. The protocols and data presented are based on published research and are intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channel Nav1.7 has emerged as a critical therapeutic target for the treatment of pain, supported by human genetic studies. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital indifference to pain. PF-05089771 is a potent and selective small-molecule inhibitor of Nav1.7 that has been investigated for its analgesic properties.[1] This document outlines key experimental protocols and data related to the preclinical evaluation of Nav1.7 inhibitors like PF-05089771.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of PF-05089771 against various Nav channel isoforms.

| Target | IC50 (nM) | Species | Notes |

| hNav1.7 | 11 | Human | Potent inhibition of the primary target. |

| cynNav1.7 | 12 | Cynomolgus Monkey | Similar potency to human channel. |

| dogNav1.7 | 13 | Dog | Similar potency to human channel. |

| ratNav1.7 | 171 | Rat | Lower potency in rat, an important consideration for preclinical model selection. |

| musNav1.7 | 8 | Mouse | High potency in mouse. |

| hNav1.5 | >10,000 | Human | >1000-fold selectivity over the cardiac isoform, indicating a favorable cardiac safety profile. |

| hNav1.8 | >10,000 | Human | High selectivity over another key sensory neuron sodium channel. |

| hNav1.2 | ~110 | Human | ~10-fold selectivity. |

| hNav1.3 | >9,900 | Human | ~900-fold selectivity. |

| hNav1.4 | >9,900 | Human | ~900-fold selectivity. |

Data compiled from MedChemExpress.[2]

Signaling Pathway

The Nav1.7 channel plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. Inhibition of Nav1.7 is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of PF-05089771.

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp Assay for Nav1.7 Inhibition

This protocol is designed to determine the potency and use-dependency of a test compound on Nav1.7 channels expressed in a stable cell line (e.g., HEK293 cells).

Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by the test compound and assess its state-dependent binding characteristics.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Cell culture reagents.

-

Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch).

-

External and internal recording solutions.

-

Test compound (e.g., PF-05089771) stock solution in DMSO.

Procedure:

-

Cell Preparation:

-

Culture HEK293-hNav1.7 cells to 70-80% confluency.

-

Harvest cells using a gentle dissociation reagent (e.g., TrypLE™).

-

Resuspend cells in the external recording solution at a concentration of 2-2.5 million cells/mL.[3]

-

-

Automated Patch-Clamp Electrophysiology:

-

Load the cell suspension, internal solution, and test compound dilutions onto the automated patch-clamp system.

-

Establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol to assess use-dependent block involves:

-

A hyperpolarizing step to ensure channels are in a resting state.

-

A train of depolarizing pulses (e.g., 26 pulses) to induce channel opening and inactivation.[3]

-

-

Measure the peak inward current during each depolarizing pulse.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition at each concentration of the test compound.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Analyze the current inhibition during the pulse train to assess use-dependent block. A more pronounced inhibition during later pulses indicates preferential binding to the open or inactivated states of the channel.[3]

-

In Vivo Efficacy: Animal Models of Pain

A variety of animal models can be used to assess the analgesic efficacy of Nav1.7 inhibitors in different pain states.

Objective: To evaluate the ability of the test compound to reverse pain-like behaviors in rodent models of inflammatory, neuropathic, or postoperative pain.

General Procedure:

-

Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Induction of Pain Model:

-

Inflammatory Pain: Inject an inflammatory agent (e.g., Complete Freund's Adjuvant, carrageenan) into the hind paw.

-

Neuropathic Pain: Surgically induce nerve injury (e.g., chronic constriction injury, spared nerve injury).

-

Postoperative Pain: Perform a surgical incision on the plantar surface of the hind paw.[4]

-

-

Drug Administration: Administer the test compound (e.g., PF-05089771) or vehicle via the desired route (e.g., oral, intravenous).

-

Behavioral Testing: Assess pain-like behaviors at various time points after drug administration. Common tests include:

-

Thermal Hyperalgesia: Measure the latency to withdraw the paw from a radiant heat source (e.g., Hargreaves test).

-

Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.

-

-

Data Analysis: Compare the behavioral responses of the drug-treated group to the vehicle-treated group to determine the analgesic effect.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a selective Nav1.7 inhibitor.

Caption: Preclinical development workflow for a selective Nav1.7 inhibitor.

References

Application Notes and Protocols for PF-06454589 Cell-Based Assays

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of publicly available scientific literature, clinical trial databases, and patent records have yielded no specific information regarding the compound designated as PF-06454589. This designation is likely an internal code for a proprietary compound that has not yet been disclosed in public forums.

Due to the absence of information on the molecular target, mechanism of action, and relevant biological pathways of this compound, it is not possible to provide detailed and accurate application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.

The development of a meaningful cell-based assay is entirely dependent on understanding the compound's biological context. This includes:

-

Identifying the Molecular Target: Is it a kinase, a receptor, an enzyme, or another class of protein?

-

Elucidating the Signaling Pathway: Which cellular communication network does it modulate?

-

Determining the Anticipated Cellular Effect: Does it inhibit proliferation, induce apoptosis, alter protein expression, or have another measurable effect?

Without this fundamental knowledge, any provided protocol would be generic and not applicable to the specific investigation of this compound.

To proceed with the development of a cell-based assay for this compound, it is essential to first obtain information regarding its therapeutic target and mechanism of action from the originating source. Once this information is available, appropriate cell lines, assay formats (e.g., proliferation, reporter gene, phosphorylation, etc.), and detection methods can be selected to create a robust and relevant experimental protocol.

We recommend consulting internal documentation or contacting the research group responsible for the development of this compound to obtain the necessary scientific background to enable the creation of the requested application notes and protocols.

Application Notes and Protocols for PF-06454589 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dose ranges for biochemical and cellular assays, methodologies for assessing target engagement and cellular activity, and guidance on data interpretation. The provided protocols and diagrams are intended to facilitate the effective use of this compound in research and drug development settings.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to increased kinase activity and is a major focus of therapeutic intervention. This compound is a small molecule inhibitor that targets the ATP-binding site of LRRK2, effectively blocking its kinase function. Understanding the in vitro characteristics of this inhibitor is crucial for its application in studying LRRK2 biology and for the development of novel therapeutics.

Data Presentation

Biochemical Activity of this compound

| Target | IC50 | Assay Conditions |

| Wild-Type LRRK2 | 12 nM | Purified enzyme, in vitro kinase assay |

| LRRK2 (G2019S) | 36 nM | Purified enzyme, in vitro kinase assay |

Solubility of this compound

| Solvent | Solubility |

| DMSO | 0.1 - 9 mg/mL |

Signaling Pathway

The following diagram illustrates the established signaling pathway of LRRK2 and the mechanism of action for this compound.

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Protocols

LRRK2 Biochemical Kinase Assay

This protocol is designed to determine the in vitro potency (IC50) of this compound against purified LRRK2 enzyme.

Materials:

-

Purified recombinant human LRRK2 (wild-type or G2019S mutant)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

LRRKtide peptide substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of LRRK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and LRRKtide substrate. The final concentrations should be at the Km for ATP and an appropriate concentration of LRRKtide.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular LRRK2 Autophosphorylation Assay

This protocol measures the ability of this compound to inhibit LRRK2 autophosphorylation at Serine 935 (pS935) in a cellular context. A549 cells are recommended as they endogenously express high levels of LRRK2.[1]

Materials:

-

A549 cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-pS935-LRRK2 antibody

-

Anti-total-LRRK2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and Western blotting using standard procedures.

-

Probe the membranes with anti-pS935-LRRK2 and anti-total-LRRK2 antibodies.

-

Develop the blots using a chemiluminescent substrate and image the results.

-

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

-

Calculate the percent inhibition of pS935 phosphorylation for each concentration and determine the cellular IC50 value.

References

Application Notes and Protocols: PF-06454589

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06454589 is a potent and selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a complex, multi-domain protein that is a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease. Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's. This compound effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, making it a valuable tool for studying the physiological and pathological roles of LRRK2 kinase activity. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₆O |

| Molecular Weight | 284.32 g/mol [3] |

| CAS Number | 1527473-30-8[3] |

| Appearance | Crystalline solid |

| Purity | >98% (typically) |

| Storage | Store at -20°C for long-term stability |

Solubility

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to use dimethyl sulfoxide (DMSO) for the preparation of high-concentration stock solutions.

| Solvent | Solubility | Notes |

| DMSO | 9 mg/mL (~31.65 mM)[2] | Sonication is recommended to aid dissolution.[2] |

| Ethanol | Poorly soluble | Not recommended for primary stock solutions. |

| Water | Insoluble | Not recommended for primary stock solutions. |

| PBS | Insoluble | Not recommended for primary stock solutions. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of this compound.

-

Calculation:

-

Amount (in grams) = Molarity (in mol/L) x Molecular Weight (in g/mol ) x Volume (in L)

-

Amount (in mg) = 10 mmol/L x 284.32 g/mol x 0.001 L = 2.84 mg

-

-

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mix: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonicate (Recommended): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. This will aid in the dissolution of the compound.[2]

-

Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays, the 10 mM DMSO stock solution can be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

LRRK2 Signaling Pathway

This compound acts by inhibiting the kinase activity of LRRK2. The simplified diagram below depicts the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 can phosphorylate a number of downstream substrates, and its activity is linked to processes such as vesicle trafficking, autophagy, and cytoskeletal dynamics.

References

Application Notes and Protocols: Solubility of PF-06454589 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06454589 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease.[1][2] Understanding the solubility of this compound in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO), is critical for the design and execution of in vitro and in vivo experiments. These application notes provide a comprehensive overview of the solubility of this compound in DMSO, detailed protocols for its dissolution and quantification, and a visualization of its relevant signaling pathway.

Properties of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with the ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] Its miscibility with water and many organic solvents, coupled with its high boiling point (189°C), makes it an ideal solvent for preparing stock solutions of chemical compounds for high-throughput screening and other biological assays.[3] DMSO is known to readily penetrate biological membranes, a property that can be advantageous for cellular assays.[4][5] However, it is also hygroscopic and can be toxic to cells at higher concentrations, necessitating careful handling and optimization of final assay concentrations.[5]

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported in various sources, with some variation in the exact values. This data is summarized in the table below for easy comparison. The molecular weight of this compound is 284.3 g/mol .[1]

| Solubility Value | Molar Concentration (mM) | Source |

| 9 mg/mL | 31.65 mM | [2] |

| 10 mM | ~2.84 mg/mL | N/A |

| 0.1 - 1 mg/mL | 0.35 - 3.52 mM | [1] |

Note: The discrepancies in reported solubility may be due to differences in experimental methodologies, purity of the compound, and temperature.

Experimental Protocols

Protocol for Preparation of a Saturated this compound Solution in DMSO

This protocol describes a method to prepare a saturated solution of this compound in DMSO, which can then be used to determine its maximum solubility.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

2.0 mL microcentrifuge tubes

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a 2.0 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If all the solid has dissolved, add another small, accurately weighed amount of this compound and repeat step 3.

-

Continue adding this compound in small increments until a small amount of solid material remains undissolved, indicating that the solution is saturated.

-

Incubate the saturated solution at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Periodically vortex the mixture during this time.

-

After the incubation period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant (the saturated DMSO solution) for subsequent concentration analysis.

Protocol for Quantification of this compound Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the concentration of this compound in the saturated DMSO solution prepared in the previous protocol.

Materials:

-

Saturated this compound in DMSO solution

-

Anhydrous DMSO (for dilutions)

-

Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

-

HPLC system with a suitable column (e.g., C18) and a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in DMSO (e.g., 1 mg/mL).

-

Perform a series of dilutions of the stock solution to create a set of standards with concentrations spanning the expected solubility range.

-

-

Prepare the Sample:

-

Carefully take an aliquot of the supernatant from the saturated solution (from Protocol 4.1) and dilute it with DMSO to a concentration that falls within the range of the standard curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate method (e.g., gradient or isocratic elution) and set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Integrate the peak areas corresponding to this compound for both the standards and the sample.

-

-

Data Analysis:

-

Plot a standard curve of peak area versus concentration for the standards.

-

Use the linear regression equation from the standard curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in DMSO.

-

Signaling Pathway and Experimental Workflow

This compound functions as an inhibitor of LRRK2. The following diagram illustrates the simplified signaling pathway involving LRRK2.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical experimental workflow for assessing the solubility of a compound like this compound.

Caption: Experimental workflow for determining compound solubility in DMSO.

References

Application Notes and Protocols for LRRK2 Kinase Activity Assay with PF-06454589

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to neuronal toxicity. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective kinase inhibitors being a primary strategy for disease-modifying therapies.

PF-06454589 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound to measure LRRK2 kinase inhibition in a biochemical assay format. The provided methodologies are intended to guide researchers in accurately determining the potency and efficacy of this and similar inhibitory compounds.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a complex protein with both kinase and GTPase functions. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, through the phosphorylation of a subset of Rab GTPase proteins. Pathogenic mutations can lead to hyperactivation of this kinase function. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates.

Caption: LRRK2 Signaling and Inhibition by this compound.

Quantitative Data: Potency of this compound

The inhibitory activity of this compound against LRRK2 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.

| Enzyme | IC50 (nM) | Reference |

| Wild-Type LRRK2 | 12 | [1] |

| LRRK2 (G2019S) | 36 | [1] |

Experimental Protocols

Several assay formats can be employed to measure LRRK2 kinase activity and its inhibition. Below are detailed protocols for two common non-radioactive methods: an ADP-Glo™ Kinase Assay and a LanthaScreen™ TR-FRET Kinase Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

LRRK2 substrate (e.g., LRRKtide peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

DMSO

-

384-well white assay plates

Experimental Workflow:

Caption: ADP-Glo™ LRRK2 Kinase Assay Workflow.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM.

-

Reaction Setup (in a 384-well plate):

-

Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.[2]

-

Add 2 µL of diluted LRRK2 enzyme to each well.[2] The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 ng per reaction.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the LRRK2 substrate and ATP.[2] Final concentrations should be optimized, but a starting point could be 20 µM for the peptide substrate and 10 µM for ATP.[2]

-

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[2]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

-

Incubate at room temperature for 40 minutes.[2]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

-

Incubate at room temperature for 30 minutes.[2]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the LRRK2 kinase activity. Plot the luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay